molecular formula C11H15NO2 B2837091 3-[Benzyl(methyl)amino]propanoic acid CAS No. 1245570-06-2; 149692-49-9

3-[Benzyl(methyl)amino]propanoic acid

Cat. No.: B2837091
CAS No.: 1245570-06-2; 149692-49-9
M. Wt: 193.246
InChI Key: PYZWKFUBWBLIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Benzyl(methyl)amino]propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted at the β-position with a benzyl(methyl)amino group. Its molecular formula is C₁₁H₁₅NO₂, with a molar mass of 193.24 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[benzyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWKFUBWBLIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149692-49-9
Record name 3-[benzyl(methyl)amino]propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Molecular Weight (g/mol) pKa (Predicted) Key Properties/Activities
3-[Benzyl(methyl)amino]propanoic acid Benzyl, methyl amino 193.24 ~4.5–5.0* Potential enzyme inhibition
3-[Benzyl(methylsulfonyl)amino]propanoic acid Benzyl, methylsulfonyl amino 301.33 2.53 Enhanced acidity, reduced basicity
Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate Benzyl, methyl amino, difluoro, ethyl ester 243.25 2.53 Increased lipophilicity, ester prodrug
(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid Trifluoromethylphenyl, amino 301.19 ~3.8–4.2* High metabolic stability, chiral center
3-(Cyclohexylcarbonylamino)-3-phenylpropanoic acid Cyclohexylcarbonyl, phenyl 289.36 ~4.8–5.3* Hydrophobic, steric bulk

*Predicted based on functional group contributions.

Key Observations:
  • Acidity : The sulfonyl derivative (pKa ~2.53) is significantly more acidic than the parent compound due to the electron-withdrawing sulfonyl group .
  • Lipophilicity : Fluorination (e.g., difluoro ester in ) and trifluoromethyl groups () enhance lipophilicity, improving membrane permeability.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The parent compound exhibits moderate aqueous solubility due to its carboxylic acid group. Sulfonyl and trifluoromethyl derivatives show reduced solubility but improved bioavailability in hydrophobic environments .
  • Stereochemistry : Chiral analogs (e.g., (3S)-configured compound in ) demonstrate enantiomer-specific binding to biological targets, emphasizing the importance of stereochemical control in drug design.

Data Tables

Table 1: Structural Comparison of Key Analogs

Feature This compound 3-[Benzyl(methylsulfonyl)amino]propanoic Acid Ethyl Difluoro Ester
Aromatic Group Benzyl Benzyl Benzyl
Amino Substitution Methyl Methylsulfonyl Methyl
Additional Groups None Sulfonyl Difluoro, Ethyl ester
Molecular Weight 193.24 301.33 243.25

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